2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide
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Overview
Description
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-amino-3-methylbutanoic acid with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylbutanoic acid: A simpler analog with similar structural features.
N-methylpiperidine: Shares the piperidine ring structure.
2-amino-3-methyl-1-butanol: Contains the amino and methyl groups but lacks the amide linkage.
Uniqueness
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide is unique due to its combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H31N3O |
---|---|
Molecular Weight |
269.43 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-8-6-7-9-17(13)5/h11-14H,6-10,16H2,1-5H3/t13-,14?/m0/s1 |
InChI Key |
NRMHZDIZWLNLDG-LSLKUGRBSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C[C@@H]1CCCCN1C)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCCN1C)C(C)C)N |
Origin of Product |
United States |
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